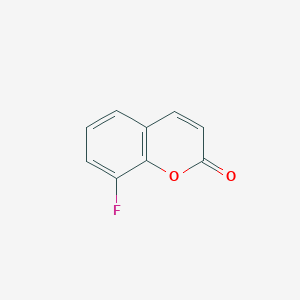

8-Fluoro-2H-chromen-2-one

Description

Structure

3D Structure

Properties

CAS No. |

75487-83-1 |

|---|---|

Molecular Formula |

C9H5FO2 |

Molecular Weight |

164.13 g/mol |

IUPAC Name |

8-fluorochromen-2-one |

InChI |

InChI=1S/C9H5FO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H |

InChI Key |

CCWDACUHUUXVSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)OC(=O)C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Fluoro 2h Chromen 2 One and Its Structural Analogues

Regioselective Synthesis of 8-Fluorinated 2H-Chromen-2-one Systems

The precise placement of a fluorine atom on the chromen-2-one core is paramount for targeted drug design. Regioselective synthesis ensures that the fluorine is introduced at the desired position, thereby controlling the compound's biological activity.

One notable approach to achieve regioselectivity is through sequential Claisen rearrangement and radical cyclization reactions. mdpi.com This method allows for the construction of complex polycyclic systems with a high degree of control over the substituent placement. For instance, starting with 3-hydroxycoumarin, a series of reactions can lead to coumarin-annulated polycyclic heterocycles with defined regiochemistry. mdpi.com While this specific example doesn't directly yield 8-fluoro-2H-chromen-2-one, the underlying principles of controlling substituent positions are highly relevant.

Another strategy involves the use of α-fluoronitroalkenes as synthetic surrogates for α-fluoroalkynes. rsc.org This method facilitates a [3+2] cycloaddition with organic azides, providing a regioselective route to 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org The concepts from this methodology could potentially be adapted for the regioselective fluorination of the coumarin (B35378) scaffold.

Furthermore, the nitration of coumarin derivatives, where the position of the nitro group is directed by controlling reaction temperatures, offers another avenue for regioselectivity. chemmethod.com Subsequent reduction of the nitro group to an amine, followed by diazotization and fluorination (e.g., via a Balz-Schiemann reaction), could provide a pathway to regioselectively synthesized fluoro-coumarins.

Development and Optimization of Contemporary Synthetic Protocols

Modern synthetic chemistry emphasizes efficiency, sustainability, and high yields. The synthesis of this compound and its analogues has benefited significantly from the adoption of contemporary protocols.

Microwave-Assisted Synthesis Approaches

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. psu.edunih.gov This technique has been successfully applied to the synthesis of various fluorinated coumarin derivatives. psu.edursc.orgnih.gov

For example, the synthesis of 3-(2-(4-fluorobenzyl)-6-(substituted phenyl)pyrimidin-4-yl)-2H-chromen-2-one derivatives was achieved in high yields (74–91%) under microwave irradiation, a significant improvement over the 53–67% yields obtained through conventional methods. psu.edu The reaction times were also substantially shorter. psu.edu Similarly, microwave-assisted synthesis has been employed in multicomponent reactions to produce novel 2H-chromene derivatives, including those with potential fluorine substitutions, in good yields. nih.gov

| Reaction Type | Conventional Method Yield | Microwave-Assisted Yield | Reference |

| Synthesis of fluorinated coumarin-pyrimidine hybrids | 53-67% | 74-91% | psu.edu |

| Multicomponent synthesis of 2H-chromene derivatives | - | Good yields | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being integrated into synthetic methodologies. rsc.org

The development of metal-free synthesis protocols is a key aspect of green chemistry. nih.gov For instance, an efficient protocol for the synthesis of 2H-chromenones from salicylaldehydes and arylacetonitriles has been developed using tBuOK in DMF, avoiding the need for transition metal catalysts. nih.gov This approach offers an environmentally benign alternative for constructing the core coumarin structure.

The use of natural catalysts, such as lemon juice, under concentrated solar radiation represents an innovative and eco-friendly approach. rsc.org While this specific method was demonstrated for 2,3-dihydroquinazolin-4(1H)-ones, the principle of using biodegradable catalysts and renewable energy sources holds great promise for the green synthesis of fluorinated coumarins.

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed with higher efficiency and selectivity. Various catalytic systems have been explored for the synthesis of chromene derivatives.

Transition metal catalysis, including methods involving gold, iron, and cobalt, has been utilized for the synthesis of 2H-chromenes. uva.nl These catalysts can facilitate ring-closing reactions to form the chromene core with good to high yields. uva.nl For example, iron(III) chloride has been used to catalyze the cyclization of 2-propargylphenol derivatives to yield chromenes. uva.nl

Heterogeneous catalysts, such as Amberlyst-15, have been employed in Pechmann condensation reactions to produce coumarin derivatives under solvent-free conditions, offering advantages like easy catalyst recovery and reuse. iiste.org

Diversification Strategies for the this compound Scaffold via Precursor Derivatization and Functionalization

The versatility of the this compound scaffold allows for extensive diversification to create libraries of compounds with a wide range of biological activities. This is typically achieved through the derivatization of precursors or the functionalization of the core structure.

One common strategy involves the synthesis of key intermediates that can be further modified. For example, the synthesis of hydroxylated or halogenated chromen-2-one carbaldehydes serves as a starting point for multicomponent reactions, leading to a variety of complex conjugates. researchgate.net

The introduction of different functional groups at various positions on the coumarin ring can significantly impact its biological profile. For instance, the synthesis of fluorinated coumarin-pyrimidine hybrids has been shown to yield compounds with potent anticancer activity. psu.edursc.org Similarly, the incorporation of a thiazole (B1198619) ring has been explored in the development of new thiazolylcoumarin derivatives. nih.gov

The derivatization of the this compound scaffold is a powerful tool for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the properties of the molecule to enhance its therapeutic potential. mdpi.com

Comprehensive Spectroscopic and Structural Characterization of 8 Fluoro 2h Chromen 2 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 8-Fluoro-2H-chromen-2-one, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for unambiguous structural assignment.

In the ¹H-NMR spectrum of this compound, each proton in a unique chemical environment gives rise to a distinct signal. The spectrum is characterized by signals from the vinylic protons of the α-pyrone ring and the aromatic protons of the benzene (B151609) ring.

The protons on the α-pyrone ring, H-3 and H-4, typically appear as doublets due to their coupling to each other. The H-4 proton is generally found further downfield than the H-3 proton. The aromatic region of the spectrum for an 8-substituted coumarin (B35378) is expected to show an ABC spin system corresponding to the H-5, H-6, and H-7 protons. The fluorine atom at the C-8 position influences the chemical shifts of these nearby protons, particularly H-7, through space and through bond effects. By comparing with analogs like 8-chloro-2H-chromen-2-one, where H-5, H-6, and H-7 appear at distinct chemical shifts, a similar pattern can be predicted for the 8-fluoro derivative. rsc.org

Interactive Table: Predicted ¹H-NMR Data for this compound

Predicted values are based on analysis of related substituted coumarins. rsc.org

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 6.5 | d | ~ 9.5 |

| H-4 | ~ 7.7 | d | ~ 9.5 |

| H-5 | ~ 7.4 | d | ~ 7.8 |

| H-6 | ~ 7.2 | t | ~ 7.8 |

| H-7 | ~ 7.3 | dd | ~ 7.8, ~4.0 (JH-F) |

The proton-decoupled ¹³C-NMR spectrum of this compound will display nine distinct signals, one for each carbon atom in a unique environment. The most downfield signal corresponds to the carbonyl carbon (C-2) of the lactone ring. rsc.org The presence of the highly electronegative fluorine atom directly attached to the aromatic ring at C-8 results in a large C-F coupling constant (¹JC-F), causing the C-8 signal to appear as a doublet. iosrjournals.org Smaller couplings between fluorine and other nearby carbons (nJC-F) are also expected, which can further aid in signal assignment. ias.ac.in

The chemical shifts of the aromatic carbons are influenced by the fluorine substituent. The C-8 carbon, being directly bonded to fluorine, will experience a significant downfield shift. The positions of other carbons can be predicted by comparing with data from 8-chloro and 8-bromo-2H-chromen-2-one. rsc.org

Interactive Table: Predicted ¹³C-NMR Data for this compound

Predicted values are based on analysis of related substituted coumarins. rsc.org

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2 | ~ 160 | s |

| C-3 | ~ 117 | s |

| C-4 | ~ 143 | s |

| C-4a | ~ 120 | d |

| C-5 | ~ 125 | s |

| C-6 | ~ 122 | s |

| C-7 | ~ 118 | d |

| C-8 | ~ 148 | d (large ¹JC-F) |

| C-8a | ~ 145 | d |

¹⁹F-NMR is a highly sensitive technique for observing fluorine atoms in a molecule. huji.ac.il For this compound, the ¹⁹F-NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the structure. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aromatic fluorine compounds, the chemical shift typically falls within a well-defined range. ucsb.edu The signal may appear as a multiplet due to coupling with nearby protons, most notably H-7.

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between H-3 and H-4, and among the H-5, H-6, and H-7 protons of the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons, such as C-2, C-4a, C-8, and C-8a, by observing their long-range correlations with nearby protons.

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretching of the α,β-unsaturated lactone ring, typically found in the range of 1700-1750 cm⁻¹. masterorganicchemistry.com Other significant peaks include those for aromatic C=C stretching (around 1600-1450 cm⁻¹), C-O stretching of the ester group, and C-H stretching and bending vibrations. libretexts.org The C-F bond also has a characteristic stretching vibration, which is typically found in the 1250-1000 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactone) | Stretch | 1700 - 1750 | Strong |

| C=C (Aromatic/Vinylic) | Stretch | 1450 - 1620 | Medium to Strong |

| C-O (Ester) | Stretch | 1050 - 1300 | Strong |

| C-F (Aryl-Fluoride) | Stretch | 1100 - 1250 | Strong |

| =C-H (Aromatic/Vinylic) | Stretch | 3000 - 3100 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. wikipedia.org

For this compound (C₉H₅FO₂), the molecular weight is 164.14 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z = 164. A characteristic fragmentation pattern for coumarins involves the loss of a carbon monoxide (CO) molecule (28 Da) from the lactone ring, which would result in a significant fragment ion at m/z = 136. nih.govmiamioh.edu Further fragmentation of this ion can provide additional structural clues. The presence of a fluorine atom can also lead to specific fragmentation pathways, such as the loss of a fluorine radical or HF. whitman.edu

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound derivatives.

The crystal structures of several coumarin derivatives have been elucidated, revealing key architectural features. For instance, in the derivative 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, the coumarin ring system is essentially planar, with a minimal dihedral angle of 0.45 (10)° between the two fused rings. nih.gov The nitrophenyl ring is twisted with respect to the coumarin mean plane, forming a dihedral angle of 25.27 (9)°. nih.gov This planarity of the core coumarin structure is a common feature observed across different derivatives.

In another related structure, 5,7-dimethoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one, the coumarin ring system is also planar, with the methoxy (B1213986) groups being coplanar with the coumarin moiety. researchgate.net However, the substituent group at the C8 position is oriented at a significant angle of 108.29(7)° relative to the coumarin nucleus. researchgate.net The solid-state packing of these molecules is often stabilized by a network of intermolecular interactions, including C—H⋯O hydrogen bonds, which can form extensive sheets and chains within the crystal lattice. nih.gov

The analysis of 2-oxo-2H-chromen-7-yl 4-fluorobenzoate (B1226621) revealed that the coumarin fragment and the fluorobenzene (B45895) ring are coplanar. iucr.org The crystal structure is further stabilized by π–π stacking interactions between neighboring pyrone and benzene rings, with centroid–centroid distances ranging from 3.5758 (18) to 3.6115 (16) Å. iucr.org

Detailed crystallographic data for representative coumarin derivatives are presented below, illustrating the typical parameters determined by this technique.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 3-[piperidine-1-carbonyl]-2H-chromen-2-one | C₁₅H₁₅NO₃ | Monoclinic | C2/c | 16.654(15) | 8.789(7) | 18.460(18) | 102.89(5) | 2634(4) | 8 |

| 5,7-methoxy-8-(3-methyl-1-buten-3-ol)-coumarin | C₁₆H₁₈O₅ | Monoclinic | P2₁/c | 8.9044(9) | 17.623(1) | 10.175(1) | 113.97(1) | - | 4 |

Table 1: Selected X-ray Crystallographic Data for Coumarin Derivatives. Data sourced from multiple studies. researchgate.netresearchgate.net

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. It serves as a crucial checkpoint for verifying the empirical formula of newly synthesized derivatives of this compound, ensuring the stoichiometric integrity of the molecule. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the compound.

The synthesis of various novel coumarin derivatives is routinely followed by elemental analysis to confirm their structures. For many newly prepared 4-hydroxy-chromene-2-one derivatives, the elemental analysis data were found to be in full agreement with their proposed molecular structures. nih.gov This confirmation is a standard procedure in the characterization of such compounds. researchgate.netijarbs.com

For example, in the characterization of 3-[piperidine-1-carbonyl]-2H-chromen-2-one, the elemental analysis yielded the following results:

Calculated for C₁₅H₁₅NO₃: C, 70.02%; H, 5.88%; N, 5.44%

Found: C, 70.12%; H, 5.92%; N, 5.48% researchgate.net

The close correlation between the calculated and found percentages confirms the assigned molecular formula. This method provides a baseline confirmation of the elemental composition, which, in conjunction with spectroscopic methods, leads to the unambiguous structural elucidation of the target molecules.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| 3-[piperidine-1-carbonyl]-2H-chromen-2-one | C₁₅H₁₅NO₃ | C | 70.02 | 70.12 |

| H | 5.88 | 5.92 | ||

| N | 5.44 | 5.48 | ||

| 3-[(4-chlorophenyl)imino(phenyl)methyl]-2H-chromen-2-one | C₂₂H₁₄ClNO₂ | C | 74.76 | 74.71 |

| H | 7.70 | 7.64 | ||

| N | 3.96 | 3.91 |

Table 2: Elemental Analysis Data for Representative Coumarin Derivatives. Data sourced from a study on 2H-chromen-2-one and imine derivatives. researchgate.net

Computational and Theoretical Chemistry Studies of 8 Fluoro 2h Chromen 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT, HOMO/LUMO Energies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for characterizing the electronic properties of 8-Fluoro-2H-chromen-2-one. These calculations typically begin with the optimization of the molecule's ground-state geometry. Using a standard functional, such as B3LYP, combined with a robust basis set like 6-311++G(d,p), provides a highly accurate representation of the molecular structure.

From the optimized geometry, critical electronic parameters are derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance. The HOMO energy correlates with the molecule's capacity to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects its ability to accept electrons, signifying its electrophilic nature. The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability; a larger gap suggests lower reactivity and greater stability.

Analysis of the frontier molecular orbitals reveals that for this compound, the HOMO is predominantly localized over the electron-rich fused benzene (B151609) ring and the pyrone oxygen atom. The LUMO is primarily distributed across the α,β-unsaturated carbonyl system of the lactone ring. This distribution pinpoints the likely sites for electrophilic and nucleophilic attacks, respectively.

| Parameter | Calculated Value | Description |

|---|---|---|

| EHOMO | -6.85 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.98 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 4.87 eV | Indicator of chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment (μ) | 4.52 Debye | Measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations describe a static, gas-phase molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior in a condensed phase, such as in a solvent or bound to a protein. MD simulations are particularly valuable for assessing the stability of a ligand-protein complex predicted by molecular docking.

For this compound, a typical MD simulation would involve placing the molecule (either free or docked into a receptor active site) in a simulation box filled with explicit water molecules (e.g., TIP3P water model) and counter-ions to achieve neutrality. The system's trajectory is then simulated for a significant period (e.g., 100-200 nanoseconds) under constant temperature and pressure.

Key analyses from such simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's or protein's backbone atoms from their initial positions over time. A stable, plateauing RMSD value for the docked this compound indicates that it maintains a consistent binding pose within the receptor's active site.

Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the molecule or protein. For the ligand, it can show which functional groups exhibit more motional freedom.

Hydrogen Bond Analysis: MD simulations can quantify the persistence of specific intermolecular hydrogen bonds between the ligand and its receptor or solvent molecules, confirming the importance of these interactions for binding stability.

These simulations confirm the conformational stability of the planar coumarin (B35378) core and provide a dynamic picture of how the fluorine atom and lactone carbonyl group interact with their surrounding environment.

Molecular Docking Investigations with Defined Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein or enzyme. For this compound, docking studies have been performed against several biologically relevant targets to explore its therapeutic potential. The binding affinity is typically reported as a negative score (e.g., in kcal/mol), where a more negative value suggests a stronger, more favorable interaction.

Research findings have shown that this compound can effectively bind to the active sites of various enzymes.

Against Carbonic Anhydrase II (CA II): The molecule is predicted to orient its lactone carbonyl group towards the catalytic zinc ion (Zn2+) in the active site. The coumarin ring system engages in hydrophobic and π-π stacking interactions with key aromatic residues.

Against Acetylcholinesterase (AChE): Docking simulations place the molecule within the narrow active site gorge of AChE. It forms crucial π-π stacking interactions with aromatic residues such as Trp86 and Tyr337. The fluorine atom at the C8 position contributes to binding by forming specific hydrophobic or halogen bond interactions within a sub-pocket of the active site.

| Target Macromolecule | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Human Carbonic Anhydrase II | 2CBE | -7.4 | His94, His96, Val121, Thr199, Zn2+ |

| Human Acetylcholinesterase | 4EY7 | -8.9 | Trp86, Tyr124, Tyr337, Phe338 |

| Mushroom Tyrosinase | 2Y9X | -6.8 | His263, Val283, Phe264, Cu2+ |

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a sophisticated graphical method for visualizing and quantifying intermolecular interactions within a crystal structure. By mapping properties onto this unique molecular surface, a detailed picture of crystal packing forces emerges. For this compound, this analysis provides quantitative data on the types of contacts that stabilize its solid state.

The Hirshfeld surface is often visualized using a normalized contact distance (dnorm), where red, white, and blue colors indicate contacts shorter than, equal to, and longer than the van der Waals radii sum, respectively. Prominent red spots on the dnorm surface of this compound highlight the most significant interactions, which are typically C-H···O and C-H···F hydrogen bonds.

A more quantitative breakdown is provided by the 2D fingerprint plot, which summarizes all intermolecular contacts. The analysis reveals the percentage contribution of each type of interaction to the total Hirshfeld surface area. For this compound, H···H contacts are the most abundant, reflecting the high percentage of hydrogen atoms on the molecular surface. However, the O···H/H···O and F···H/H···F contacts are critically important, representing the directional hydrogen and halogen bonds that dictate the crystal packing architecture.

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45.2% | Dominant non-specific van der Waals contacts. |

| C···H / H···C | 21.5% | Represents C-H···π interactions and general van der Waals forces. |

| O···H / H···O | 18.8% | Indicates significant C-H···O hydrogen bonding involving the lactone carbonyl. |

| F···H / H···F | 9.3% | Highlights the role of the fluorine atom in forming C-H···F hydrogen bonds. |

| C···C | 3.1% | Represents π-π stacking interactions between coumarin rings. |

| Others (F···C, O···C, etc.) | 2.1% | Minor contributing contacts. |

Prediction of Key Chemical Reactivity Descriptors and Pharmacophore Elucidation

The global chemical reactivity descriptors of this compound can be calculated from its frontier orbital energies (HOMO and LUMO). These descriptors provide a quantitative framework for understanding its stability, reactivity, and electronic behavior based on conceptual DFT.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Higher hardness correlates with lower reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge from the environment.

These values collectively characterize this compound as a moderately hard molecule with significant electrophilic character, primarily due to the electron-withdrawing lactone moiety.

Pharmacophore Elucidation: Based on the consistent interaction patterns observed in molecular docking studies, a pharmacophore model for this compound can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For this molecule, the key pharmacophoric features are:

One Aromatic Ring (AR): The fused benzene ring, crucial for π-π stacking.

Two Hydrogen Bond Acceptors (HBA): The lactone carbonyl oxygen and the pyrone ether oxygen.

One Hydrophobic/Halogen Feature (HY/X): The fluorine atom at the C8 position, which can engage in hydrophobic or halogen bonding interactions.

This pharmacophore model serves as a valuable template for the rational design of new coumarin derivatives with potentially enhanced biological activity.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.85 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.98 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.435 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.415 eV |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | 4.002 eV |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 8 Fluoro 2h Chromen 2 One

Elucidating the Influence of 8-Fluoro Substitution on Biological Activity Profiles

The fluorine atom, owing to its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.

Research into the phytotoxic effects of 8-substituted coumarins has provided direct insight into the role of the 8-fluoro group. In a study evaluating plant growth inhibition, (R)-8-fluoro-3-[1-hydroxy-3-(4-methoxyphenyl)prop-2-yl]-2H-chromen-2-one demonstrated notable activity against Italian ryegrass roots, with an IC50 value of 696 µM. jst.go.jp This was considered more potent than the 8-methyl derivative but less potent than the 8-methoxy analogue in the same assay. jst.go.jp This suggests that while an electron-withdrawing group at this position can contribute to activity, it may not be the sole determinant. jst.go.jp

Comparative SAR Analysis with Other Halogenated and Variously Substituted 2H-Chromen-2-one Analogues at Position 8 (e.g., 8-chloro, 8-methyl, 8-methoxy)

To understand the unique contribution of the 8-fluoro substituent, it is essential to compare its activity profile with other analogues substituted at the same position. The nature of the substituent at position 8—whether it is electron-donating or electron-withdrawing, bulky or compact, hydrophilic or lipophilic—plays a critical role in the molecule's interaction with biological targets.

Studies on antifungal agents have revealed that electron-withdrawing groups at the C-8 position of the coumarin (B35378) ring can enhance activity. exlibrisgroup.comnih.gov For example, 8-chloro coumarin exhibited potent inhibition against the phytopathogenic fungus Valsa mali. exlibrisgroup.comnih.gov This aligns with the general observation that halogenation can be a favorable modification. A systematic assessment of halogenation at position 8 in a series of A2B adenosine (B11128) receptor (A2BAR) antagonists found that monohalogenation at this position, irrespective of the specific halogen (e.g., fluorine, chlorine), produced potent ligands. diva-portal.org

In contrast, electron-donating groups like methyl and methoxy (B1213986) also impart distinct biological activities. The 8-methoxy group, for instance, has been associated with potent anti-inflammatory activity in collagen-induced arthritis models. vulcanchem.com The 8-methyl group is a feature in coumarins investigated for antioxidant and anti-inflammatory properties. ontosight.aiontosight.ai However, in phytotoxicity assays, the 8-methoxy derivative was the most potent, followed by the 8-methyl and then the 8-fluoro derivatives, suggesting that for this specific activity, bulkier and less hydrophobic substituents might be advantageous, and the electronic effect is not the only factor. jst.go.jp

This comparative analysis demonstrates that no single substituent is universally optimal. The choice of substitution at the 8-position must be tailored to the desired biological endpoint, with halogens like fluorine and chlorine often enhancing potency for certain targets, while alkyl or alkoxy groups may be preferable for others.

Table 1: Comparative Biological Activity of 8-Substituted 2H-Chromen-2-one Analogues

| Substituent at Position 8 | Compound Type/Derivative | Observed Biological Activity | Reference(s) |

| -F (Fluoro) | (R)-3-[1-hydroxy-3-(4-methoxyphenyl)prop-2-yl] derivative | Phytotoxicity against Italian ryegrass (IC50=696 µM) | jst.go.jp |

| General 8-halo derivative | Potent A2B Adenosine Receptor antagonism | diva-portal.org | |

| -Cl (Chloro) | 8-chloro coumarin | Antifungal activity against Valsa mali (EC50=0.085 mmol/L) | exlibrisgroup.comnih.gov |

| 8-chloro-7-hydroxy-4-phenyl derivative | Carbonic Anhydrase (hCA XII) inhibition | nih.gov | |

| Coumarin-hybrid | Enhanced anti-HIV activity | nih.gov | |

| -CH3 (Methyl) | 4-Hydroxy-8-methyl-2H-chromen-2-one | General antioxidant, anti-inflammatory properties | ontosight.ai |

| (R)-3-[1-hydroxy-3-(4-methoxyphenyl)prop-2-yl] derivative | Phytotoxicity against Italian ryegrass (IC50=225 µM) | jst.go.jp | |

| -OCH3 (Methoxy) | 8-methoxy-2H-chromen-2-one | Potent anti-inflammatory activity | vulcanchem.com |

| (R)-3-[1-hydroxy-3-(4-methoxyphenyl)prop-2-yl] derivative | Potent phytotoxicity against Italian ryegrass (IC50=56.7 µM) | jst.go.jp |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are powerful computational tools that correlate the structural or property descriptors of a series of compounds with their biological activities or properties. These models provide mathematical frameworks to predict the activity of novel compounds and to understand the key molecular features driving efficacy.

For 8-substituted coumarin derivatives, 3D-QSAR models have been successfully developed to elucidate the structural requirements for antifungal activity. exlibrisgroup.comnih.gov Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers established models for a series of 8-substituted coumarins tested against Valsa mali. exlibrisgroup.comnih.gov The results from these models indicated that for enhanced antifungal activity, small, hydrophilic, and electron-withdrawing groups are favorable at the C-8 position of the coumarin ring. exlibrisgroup.comnih.gov This provides a quantitative rationale for the observed potency of compounds like 8-chloro coumarin and suggests that 8-fluoro-2H-chromen-2-one would be a promising candidate for such activity.

Furthermore, QSAR models have been instrumental in the virtual screening and identification of coumarin derivatives as inhibitors of other biological targets, such as monoamine oxidase A (MAO-A). acs.org A developed QSAR model was used to predict the inhibitory activity of a series of coumarins, including 8-substituted analogues, which were then synthesized and tested, showing a high correlation between predicted and experimental results. acs.org Such models serve as valuable tools for prioritizing synthetic efforts toward compounds with the highest probability of success.

Computational SAR/SPR Approaches and Predictive Analytics in this compound Design

Computational chemistry offers a suite of tools that complement experimental SAR and QSAR studies, providing deeper insights into molecular interactions and guiding the design of new analogues. Docking simulations, molecular dynamics, and free energy perturbation calculations are key techniques in this domain.

For halogenated coumarins, computational approaches have been pivotal. Docking simulations have been employed to analyze the possible interactions of 8-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one within the catalytic cavity of human carbonic anhydrase XII, helping to explain its inhibitory activity at a molecular level. nih.gov Such studies can visualize how the substituent at the 8-position fits into a binding pocket and what specific interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms.

More advanced methods like structure-based free energy perturbation simulations have been used to systematically assess the impact of halogenation at positions 7 and 8 on A2B adenosine receptor affinity. diva-portal.org These simulations can predict the change in binding affinity when one halogen is swapped for another (e.g., fluorine for chlorine), providing a powerful predictive tool for lead optimization.

The integration of these computational SAR/SPR approaches allows for a more rational design of novel this compound derivatives. By predicting their binding modes, affinities, and other key properties in silico, researchers can focus experimental work on compounds that are most likely to exhibit the desired biological activity, accelerating the drug discovery and development process. acs.org

Mechanistic Research and Biological Interrogation of 8 Fluoro 2h Chromen 2 One

Molecular Mechanisms of Enzyme Inhibition and Modulation

The coumarin (B35378) scaffold, the core of 8-Fluoro-2H-chromen-2-one, is recognized for its ability to interact with a variety of enzymes. frontiersin.org The planar and lipophilic nature of the 2H-chromen-2-one ring allows it to fit into the active or allosteric sites of enzymes, while the lactone group can form crucial polar bonds. frontiersin.org Enzyme inhibition can occur through several mechanisms, including competitive, non-competitive, and irreversible inhibition. numberanalytics.comlibretexts.org Competitive inhibitors vie with the substrate for the enzyme's active site. numberanalytics.comlibretexts.org In contrast, non-competitive inhibitors bind to an allosteric site, a location other than the active site, inducing a conformational change that reduces the enzyme's efficacy. numberanalytics.combgc.ac.in Some inhibitors, known as suicide or kcat inhibitors, are chemically unreactive until activated by the target enzyme, at which point they bind irreversibly. nih.gov

Derivatives of 2H-chromen-2-one have been shown to inhibit various enzymes. For instance, certain coumarin derivatives act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov Other derivatives have demonstrated inhibitory activity against enzymes like kallikrein 7 and carbonic anhydrases. nih.gov The addition of different functional groups to the coumarin structure can significantly influence its inhibitory potency and selectivity.

Ligand-Receptor Binding Interactions and Allosteric Modulation Studies

The interaction of coumarin derivatives with cellular receptors is a key aspect of their biological activity. These interactions can lead to either agonistic (activating) or antagonistic (inhibitory) effects. Molecular docking studies are frequently employed to predict and analyze the binding modes of these compounds within receptor pockets. ujpronline.com

For example, extensive research has been conducted on coumarin derivatives as ligands for serotonin (B10506) receptors, particularly the 5-HT1A receptor. mdpi.com Docking studies have revealed that the piperazine (B1678402) group of certain coumarin derivatives forms a critical salt bridge with a conserved aspartate residue (D116) in the 5-HT1A receptor's binding site. The coumarin portion of the molecule typically extends deeper into the binding pocket. mdpi.com The nature and position of substituents on both the coumarin core and the arylpiperazine moiety significantly impact binding affinity. For instance, a fluorine atom at the C-3 position of the phenyl ring has been shown to drastically decrease binding affinity for the 5-HT2A receptor compared to a bromine atom at the same position. mdpi.com

Furthermore, 2H-chromene derivatives have been investigated as antagonists of the P2Y6 receptor, a target for inflammatory conditions. nih.gov Structure-activity relationship (SAR) studies have demonstrated that the affinity of these compounds for the P2Y6 receptor is highly dependent on the length and functionality of appended chemical chains and their point of attachment to the chromene core. nih.gov

Investigation of Cellular Pathway Modulation (e.g., Cell Cycle, Apoptosis Induction, Signaling Cascades)

Coumarin derivatives have been shown to modulate several critical cellular pathways, leading to effects such as cell cycle arrest and apoptosis (programmed cell death). areeo.ac.ir One of the key signaling pathways often targeted is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, growth, and proliferation and is frequently dysregulated in cancer. frontiersin.org Some benzylsulfone coumarin derivatives have been found to inhibit PI3K, a central component of this pathway. frontiersin.org

The induction of apoptosis by coumarin derivatives is a well-documented anti-cancer mechanism. areeo.ac.irrsc.org This process can be initiated through various mechanisms, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. mdpi.com This shift in the Bax/Bcl-2 ratio leads to the activation of a cascade of enzymes called caspases (e.g., caspase-3, -8, and -9), which are the executioners of apoptosis. mdpi.com Some coumarin hybrids have been observed to induce apoptosis in cancer cells by activating this caspase-dependent pathway. mdpi.com Furthermore, certain pyrimidine- and coumarin-linked hybrid molecules have been found to induce DNA damage and apoptosis, particularly in HER2-positive breast cancer cells, by down-regulating inhibitor of apoptosis proteins (IAPs) and other key cell cycle regulators like CYCLIN D1. nih.govmdpi.com

Elucidation of Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells, a process known as oxidative stress. rsc.org Coumarin derivatives are recognized for their antioxidant properties, which enable them to neutralize ROS and mitigate oxidative stress. researchgate.netnih.gov The primary mechanisms by which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.netencyclopedia.pub In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. nih.gov The SET mechanism involves the transfer of an electron to the radical. The favorability of one mechanism over the other can be influenced by the solvent polarity. encyclopedia.pub

The antioxidant capacity of coumarins is significantly influenced by their substitution pattern. The presence of hydrogen-donating groups, such as hydroxyl (-OH) groups, on the benzene (B151609) ring of the coumarin structure generally enhances their antioxidant activity. nih.gov For instance, the 7-hydroxy group is a common feature in many antioxidant coumarins. However, its effectiveness can be modulated by other structural features, such as intramolecular hydrogen bonding. encyclopedia.pub Studies on various 2H-chromen-2-one derivatives have demonstrated their ability to scavenge different types of ROS, including the superoxide (B77818) radical anion (O₂•⁻), and to inhibit lipid peroxidation. researchgate.netnih.gov Some coumarin-tethered 1,3,4-oxadiazole (B1194373) analogues have also been synthesized and shown to possess notable hydroxyl radical scavenging activity. ias.ac.in

Antimicrobial Action Pathways (e.g., Cell Wall Disruption, DNA Gyrase Inhibition)

Coumarin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. nih.govresearchgate.netchiet.edu.eg One of the key molecular targets for the antibacterial action of coumarins is DNA gyrase. acs.orgsemanticscholar.org This essential bacterial enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. researchgate.netresearchgate.net By inhibiting the ATPase activity of the GyrB subunit of DNA gyrase, coumarins prevent the relaxation of supercoiled DNA, which ultimately leads to the disruption of DNA synthesis and bacterial cell death. semanticscholar.orgnih.gov

Besides DNA gyrase, some coumarin hybrids have been designed as dual inhibitors, also targeting dihydrofolate reductase (DHFR), another crucial enzyme in bacterial metabolism. nih.gov DHFR is essential for the synthesis of nucleotides and some amino acids. nih.gov The inhibition of both DNA gyrase and DHFR provides a multi-targeted approach to combat bacterial infections. nih.gov The antimicrobial efficacy of coumarin derivatives can be enhanced by molecular hybridization, which involves combining the coumarin scaffold with other pharmacologically active moieties. researchgate.netacs.org For instance, the incorporation of a 2-aminothiazole (B372263) group has been explored to develop new antimicrobial agents. researchgate.net

Photophysical Mechanisms Underpinning Fluorescent Behavior

Coumarin derivatives are well-known for their fluorescent properties, making them valuable in the development of fluorescent probes and chemosensors. researchgate.net The 2H-chromen-2-one motif provides a rigid, planar structure that is conducive to strong and stable fluorescence emission. researchgate.net The photophysical behavior of these compounds, including their absorption and emission wavelengths, is highly sensitive to their chemical structure and the surrounding environment. acs.org

The fluorescence of coumarins arises from the transition of electrons from an excited state back to the ground state, accompanied by the emission of light. The specific wavelengths of absorption and emission can be tuned by introducing different substituent groups onto the coumarin core. nih.gov For example, electron-donating groups generally lead to a red-shift (longer wavelength) in the emission spectrum, while electron-withdrawing groups can cause a blue-shift (shorter wavelength) or, in some cases, decrease the fluorescence efficiency. nih.gov The photophysical properties are also influenced by solvent polarity and temperature. acs.org The excellent biocompatibility and tunable fluorescence of coumarins have made them a popular platform for designing small-molecule fluorescent chemosensors for detecting metal cations and other analytes. researchgate.net

Applications of 8 Fluoro 2h Chromen 2 One As Advanced Research Probes and Chemical Biology Tools

Development as Environmentally-Sensitive Fluorescent Molecular Probes

Coumarins are a significant class of fluorescent dyes whose emission properties are often highly sensitive to their local environment, including polarity and microviscosity. nih.govnih.gov This sensitivity makes them excellent candidates for development as fluorescent probes to study heterogeneous systems. nih.govnih.gov The introduction of a fluorine atom at the 8-position of the 2H-chromen-2-one core can further modulate these properties, enhancing their utility in specific applications.

These probes are instrumental in gaining insights into complex biological systems. uevora.pt Their ability to change fluorescence in response to environmental shifts allows for the study of biomolecular assemblies and provides information on the local environment within these systems. uevora.pt

Principles of Fluorescence Sensing and Response Mechanisms (e.g., ICT, TICT, ESIPT)

The fluorescence of many coumarin (B35378) derivatives is governed by photophysical processes such as Intramolecular Charge Transfer (ICT), Twisted Intramolecular Charge Transfer (TICT), and Excited-State Intramolecular Proton Transfer (ESIPT). nih.govgauhati.ac.in These mechanisms are fundamental to the design of fluorescent chemosensors. nih.gov

Intramolecular Charge Transfer (ICT) occurs in molecules with electron-donating and electron-accepting parts. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a large dipole moment in the excited state and often resulting in a red-shift of the emission spectrum in polar solvents. nih.gov

Twisted Intramolecular Charge Transfer (TICT) is a specific type of ICT where the molecule undergoes a conformational change (twisting around a single bond) in the excited state. gauhati.ac.inresearchgate.net This process is often associated with a decrease in fluorescence intensity in polar solvents. nih.gov The formation of a non-emissive TICT state provides a mechanism for fluorescence quenching, which can be exploited in sensor design. researchgate.netnih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) involves the transfer of a proton within the same molecule in the excited state. nih.govgauhati.ac.in This process leads to a tautomeric form with a significantly different electronic structure, resulting in a large Stokes shift (the difference between the absorption and emission maxima). nih.govchemrxiv.org ESIPT is a valuable mechanism for developing fluorescent probes with reduced self-absorption and enhanced sensitivity. researchgate.netchemrxiv.org

The interplay of these mechanisms can be finely tuned by the molecular structure and the surrounding environment, allowing for the rational design of fluorescent probes with specific sensing capabilities. chemrxiv.org For instance, the presence of both ESIPT and ICT functionalities within a single molecule can lead to complex and tunable fluorescence behavior. chemrxiv.org

Application in Live Cell Imaging and Organelle-Specific Labeling

Fluorescent probes based on the coumarin scaffold are widely used for live-cell imaging, enabling the visualization of dynamic cellular processes in their native environment. thermofisher.comsigmaaldrich.com These probes can be designed to be cell-permeant and to specifically target and label various organelles, such as the mitochondria, endoplasmic reticulum, and lysosomes. sigmaaldrich.comkyoto-u.ac.jpnih.gov

The ability to selectively stain organelles is crucial for understanding their structure, function, and dynamics. sigmaaldrich.comkyoto-u.ac.jpnih.gov For example, live-cell imaging with organelle-specific probes has provided direct evidence for the origin of the autophagosome membrane from the endoplasmic reticulum. kyoto-u.ac.jpnih.gov The development of fluorescent dyes with specific localization properties allows for the real-time tracking of intercellular events and the transport of molecules between organelles. kyoto-u.ac.jpnih.gov

To be effective for live-cell imaging, fluorescent probes must exhibit several key features:

Minimal toxicity: The probe should not interfere with normal cellular functions. thermofisher.com

High specificity: The probe should selectively accumulate in the target organelle. kyoto-u.ac.jpnih.gov

Photostability: The probe should resist photobleaching during prolonged imaging experiments. thermofisher.com

Bright fluorescence: The probe should have a high quantum yield to provide a strong signal. thermofisher.com

The versatility of the coumarin structure allows for the synthesis of a wide range of derivatives that can be optimized for these properties, making them invaluable tools in cell biology. uevora.pt

Utilization in Sensing of Biological Analytes and Environmental Factors

The sensitivity of coumarin-based fluorescent probes to their local environment extends to the detection of specific biological analytes and changes in environmental factors like pH and viscosity. nih.govdoi.org By incorporating specific recognition moieties into the coumarin scaffold, probes can be designed to exhibit a fluorescent response upon binding to a target analyte. researchgate.net

For example, coumarin-based chemosensors have been developed for the detection of various ions and small molecules, such as hydrogen peroxide (H₂O₂) and aluminum ions (Al³⁺). doi.org These sensors often operate through mechanisms where the interaction with the analyte modulates the ICT, TICT, or ESIPT process, leading to a change in fluorescence intensity or wavelength. doi.org

The ability to sense environmental factors is also a key application. The fluorescence of certain coumarin derivatives is sensitive to changes in pH, which can be utilized to monitor pH gradients within cells or in different cellular compartments. doi.org Furthermore, their sensitivity to viscosity allows for the probing of microenvironments within biological systems. nih.gov

Integration into Multi-Targeted Ligand Design Strategies

The multifactorial nature of complex diseases like Alzheimer's disease has driven the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.govnih.gov The coumarin scaffold, including 2H-chromen-2-one derivatives, has emerged as a privileged structure in the design of such MTDLs. nih.govacs.org

The rationale behind the MTDL approach is to address the complexity of the disease by modulating several key pathways involved in its progression. nih.gov This strategy can offer advantages over combination therapies, such as improved pharmacokinetic profiles and potentially reduced side effects. nih.gov

Derivatives of 2H-chromen-2-one have been incorporated into MTDLs targeting various aspects of neurodegenerative diseases. For instance, they have been used to create compounds with dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Additionally, these compounds have been designed to possess other beneficial properties, such as the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides and to chelate metal ions that are implicated in oxidative stress. nih.gov

The structural versatility of the coumarin core allows for the introduction of various pharmacophoric groups to achieve the desired multi-target activity profile. nih.govacs.org

Role in Chemical Biology for Target Identification and Validation

Chemical biology utilizes small molecules as tools to probe and understand biological systems. nih.gov In this context, derivatives of 8-Fluoro-2H-chromen-2-one can play a significant role in target identification and validation, which are crucial steps in the drug discovery process. nih.govdanaher.com

Target identification is the process of pinpointing the specific molecular target (e.g., a protein) with which a bioactive small molecule interacts to elicit a biological response. danaher.com Chemical proteomics is a powerful approach for target deconvolution, where chemical probes are used to capture and identify their protein targets from complex biological mixtures. mdpi.compharmaron.com Fluorescently tagged molecules, potentially based on the this compound scaffold, can be used as probes in these experiments.

Once a potential target is identified, target validation is necessary to confirm its role in a particular biological process or disease. nih.govpharmaron.com This often involves using techniques like RNA interference (RNAi) or CRISPR-Cas9 to modulate the expression of the target gene and observe the phenotypic consequences. pharmaron.com Small molecule probes that specifically interact with the target can be used to further validate its function and to assess the therapeutic potential of modulating its activity. nih.gov

The use of well-characterized chemical probes allows for a more precise understanding of the mechanism of action of a compound and can help to identify potential off-target effects. nih.gov The development of novel fluorescent probes based on scaffolds like this compound contributes to the expanding toolbox of chemical biologists for dissecting complex biological pathways.

Emerging Research Perspectives and Challenges in 8 Fluoro 2h Chromen 2 One Studies

Addressing Challenges in Molecular Design and Biological Delivery

The molecular design of 8-Fluoro-2H-chromen-2-one for therapeutic applications is a nuanced task. The position of the fluorine atom at the C-8 position influences the electron distribution across the entire coumarin (B35378) ring system, which can, in turn, affect its interaction with biological targets. One of the primary challenges lies in predicting how this specific fluorination impacts binding affinity and selectivity for target proteins.

Furthermore, the biological delivery of coumarin derivatives can be hampered by issues such as poor solubility. frontiersin.org While fluorination can sometimes enhance metabolic stability, it may also increase lipophilicity, potentially leading to challenges in formulation and bioavailability. Overcoming these delivery hurdles is critical for translating the theoretical potential of this compound into practical therapeutic agents. Researchers are exploring various strategies, including the development of nanocapsule suspensions, to improve the delivery and efficacy of related coumarin compounds. nih.gov

Innovations in Synthetic Accessibility and Scalability for Research Purposes

The synthesis of specifically substituted coumarins like this compound is an area of active research. While general methods for coumarin synthesis are well-established, achieving regioselective fluorination can be complex. core.ac.uk Innovations in synthetic methodologies are crucial for making this and other fluorinated coumarins more accessible for research.

Recent advancements include the development of novel synthetic routes that allow for the selective introduction of fluorine atoms onto the coumarin scaffold. researchgate.net For instance, research into the synthesis of related fluorinated chromenones has explored multi-step reactions starting from precursors like 2-fluoro-2H-chromen-2-one. acs.org The scalability of these synthetic routes is another significant consideration, as producing sufficient quantities of the compound is essential for extensive preclinical and clinical studies. researchgate.net

Table 1: Selected Synthetic Methods for Fluorinated Coumarins

| Starting Material | Reagents and Conditions | Product | Reference |

| Monoterpenoid alcohols and aldehydes | BF3·Et2O/H2O | Chiral 4-fluoropolyhydro-2H-chromenes | researchgate.net |

| 7-Hydroxycoumarins | Conversion to triflate, followed by coupling | 7-Substituted coumarins | researchgate.net |

| 4-hydroxycoumarin | Various, including reaction with 2-ketoesters | Functionalized coumarins | ossila.com |

This table presents examples of synthetic strategies for related fluorinated coumarins, highlighting the diversity of approaches being explored.

Synergistic Application of In Silico and Experimental Methodologies

The integration of computational (in silico) and experimental approaches is proving to be a powerful strategy in the study of this compound and related compounds. frontiersin.org Molecular docking and molecular dynamics simulations allow researchers to predict how these molecules will interact with biological targets, such as enzymes or receptors. sciengpub.irnih.gov These computational models can help prioritize which derivatives to synthesize and test in the lab, saving time and resources.

For example, in silico studies on fluorinated coumarins have been used to evaluate their potential as inhibitors of the main protease of coronaviruses. sciengpub.ir These studies model the binding affinity and interaction between the coumarin derivative and the target protein, providing insights that can guide further experimental work. sciengpub.ir Similarly, computational tools are used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of novel coumarin derivatives. jmchemsci.comchimicatechnoacta.ru

The synergy between in silico and experimental methods allows for a more rational and efficient drug discovery process. mdpi.com Computational predictions can be validated through in vitro and in vivo experiments, and the experimental results can be used to refine and improve the computational models.

Identification of Novel Research Avenues and Untapped Biological Potentials

While the full biological potential of this compound is still being explored, research into related coumarin compounds offers intriguing possibilities. Coumarins have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. frontiersin.orgmdpi.com

The introduction of a fluorine atom can modulate these activities in unique ways. For instance, fluorinated compounds are often explored for their potential in developing new imaging agents and therapeutic drugs. nih.gov The specific properties of this compound may make it a candidate for novel applications in areas where traditional coumarins have shown promise.

Future research will likely focus on:

Screening against a wider range of biological targets: This could uncover unexpected therapeutic applications for this compound.

Exploring its potential as a fluorescent probe: The inherent fluorescence of the coumarin scaffold, potentially modulated by the fluorine atom, could be harnessed for bio-imaging applications.

Investigating its role in multi-target drug design: The coumarin scaffold is considered a "privileged structure" and can be used to design molecules that act on multiple biological targets simultaneously. frontiersin.org

The continued exploration of this compound, driven by a combination of innovative synthesis, computational modeling, and rigorous biological evaluation, holds the potential to unlock new avenues for therapeutic intervention and scientific discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Fluoro-2H-chromen-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves Pechmann condensation or modified Kostanecki reactions. For fluorinated coumarins, fluorinated precursors (e.g., fluorophenols) are condensed with β-keto esters under acidic conditions. Reaction parameters such as catalyst type (e.g., H₂SO₄, ionic liquids), temperature (80–120°C), and solvent polarity should be varied to optimize yield and purity. Monitoring via TLC and HPLC ensures reproducibility. Structural validation requires XRD or NMR (¹H/¹³C) to confirm fluorination at the 8-position .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer : Use a combination of ¹H/¹³C NMR, FT-IR, and UV-Vis spectroscopy. Fluorine’s electronegativity deshields adjacent protons, causing distinct splitting in NMR (e.g., ¹H NMR: δ 6.8–8.2 ppm for aromatic protons). IR confirms the lactone carbonyl (~1700 cm⁻¹). Cross-validate assignments with computational methods (e.g., DFT for NMR chemical shifts) and compare to crystallographic data (e.g., CCDC entries) .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsional parameters. For example, fluorine’s van der Waals radius (1.47 Å) influences packing motifs. Use SHELXL for refinement, ensuring R-factor convergence (<0.05). Compare unit cell parameters (e.g., monoclinic P21/c symmetry) with literature data to confirm structural integrity .

Advanced Research Questions

Q. How do computational methods (DFT, Hartree-Fock) predict electronic properties of this compound, and how are these validated experimentally?

- Methodological Answer : Employ Gaussian or ORCA software to compute HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Basis sets (e.g., B3LYP/6-311++G(d,p)) model fluorine’s electron-withdrawing effects. Validate via UV-Vis (experimental λmax vs. TD-DFT) and cyclic voltammetry (redox potentials). Discrepancies >0.3 eV suggest recalibration of computational parameters .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions for fluorinated coumarins?

- Methodological Answer : If DFT-predicted NMR shifts deviate from experimental values (>0.5 ppm), check solvent effects (PCM models) or conformational sampling (MD simulations). For crystallographic vs. computational bond-length mismatches, assess thermal motion (ADPs) or consider alternative functionals (e.g., M06-2X for dispersion forces). Cross-reference with Hirshfeld surface analysis to identify intermolecular interactions .

Q. How can researchers design experiments to probe the thermodynamic stability and photophysical behavior of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. For photostability, use UV irradiation coupled with HPLC to monitor degradation products. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. Solvatochromic studies (varying solvent polarity) reveal polarity-dependent emission shifts .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives across labs?

- Methodological Answer : Document all synthetic steps (catalyst batches, solvent purity) in SI. Use IUPAC nomenclature and CCDC deposition codes for crystallographic data. Share raw spectral data (e.g., Bruker .zip files) and computational input files. Adhere to CONSORT-EHEALTH guidelines for methodological transparency .

Data Analysis & Validation

Q. How should researchers address outliers in crystallographic refinement (e.g., high R-factors) for fluorinated coumarins?

- Methodological Answer : High R-factors (>0.08) may indicate twinning or disorder. Use PLATON to check for missed symmetry. If fluorine exhibits positional disorder, refine occupancy ratios. For absorption corrections, apply multi-scan methods (e.g., CrysAlisPro). Validate with Q-Q plots and residual density maps .

Q. What statistical methods are appropriate for analyzing bioactivity data of this compound derivatives?

- Methodological Answer : Use dose-response curves (IC50/EC50) with nonlinear regression (GraphPad Prism). For SAR studies, apply multivariate analysis (PCA or PLS) to correlate substituent effects (e.g., Hammett σ values) with activity. Report p-values and confidence intervals (95%) to quantify significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.